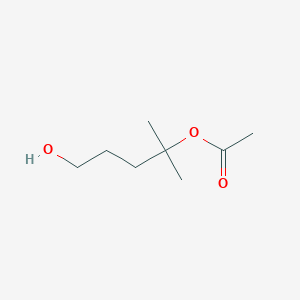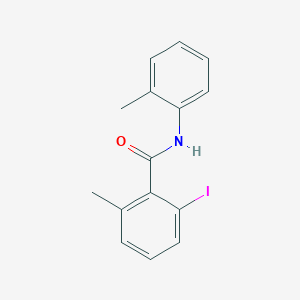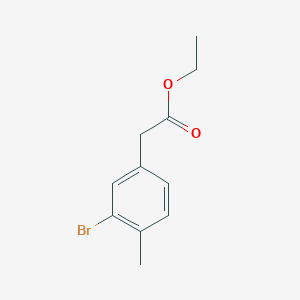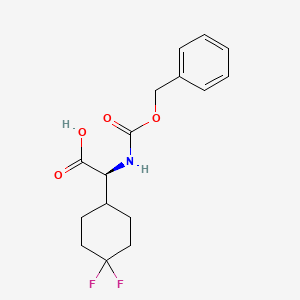![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a chemical compound with the molecular formula C18H41NO2Si2 . It has a molecular weight of 359.69464 . This compound was first synthesized in 2013.
Chemical Reactions Analysis
Tert-butyldimethylsilyl compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . They can react with hydroxyl groups under mild conditions to form corresponding silyl ethers . They can also react with ketones, esters, or amides to form corresponding enol silyl ethers .Aplicaciones Científicas De Investigación
BDCMA is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BDCMA is also used in the synthesis of polymers and other materials. It is also used in the synthesis of peptides, carbohydrates, and other biomolecules. BDCMA is also used in the synthesis of dyes, pigments, and other colorants.
Mecanismo De Acción
BDCMA is an amine, and it acts as a nucleophile in reactions. It can react with electrophiles such as carbonyl compounds, halides, and other electron-deficient species. The reaction of BDCMA with electrophiles is a nucleophilic substitution reaction, in which the amine group of BDCMA replaces the leaving group of the electrophile.
Biochemical and Physiological Effects
BDCMA has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using BDCMA in lab experiments are its low cost and ease of use. It is also a versatile compound that can be used in a variety of synthetic reactions. The main limitation of using BDCMA in lab experiments is its low reactivity, which can make it difficult to obtain good yields in some reactions.
Direcciones Futuras
There are several potential future directions for the use of BDCMA in scientific research. These include the development of new synthetic routes for the synthesis of pharmaceuticals and other organic compounds, the development of new polymers and other materials, and the development of new peptides, carbohydrates, and other biomolecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of BDCMA, as well as its potential environmental impact.
Métodos De Síntesis
BDCMA can be synthesized using an aldol condensation reaction between 3-bromo-2-methylcyclobutanone and tert-butyldimethylsilyl amine. The reaction is carried out in a solvent such as toluene or dichloromethane at room temperature. The reaction yields a product with a yield of approximately 95%.
Safety and Hazards
Propiedades
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














